molecular formula C8H8F4N2 B14049211 (3,5-Bis(difluoromethyl)phenyl)hydrazine

(3,5-Bis(difluoromethyl)phenyl)hydrazine

Cat. No.: B14049211
M. Wt: 208.16 g/mol
InChI Key: ASXRLRBIIKHSHC-UHFFFAOYSA-N
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Description

(3,5-Bis(difluoromethyl)phenyl)hydrazine is a chemical compound with the molecular formula C8H8F4N2 and a molecular weight of 208.16 g/mol This compound is characterized by the presence of two difluoromethyl groups attached to a phenyl ring, which is further bonded to a hydrazine moiety

Preparation Methods

The synthesis of (3,5-Bis(difluoromethyl)phenyl)hydrazine typically involves the reaction of 3,5-bis(difluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazine derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

(3,5-Bis(difluoromethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the hydrazine moiety is replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.

    Condensation: Condensation reactions with carbonyl compounds can lead to the formation of hydrazones and related derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-substituted phenyl oxides, while reduction may produce difluoromethyl-substituted phenylamines .

Scientific Research Applications

(3,5-Bis(difluoromethyl)phenyl)hydrazine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazine derivatives have shown efficacy.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (3,5-Bis(difluoromethyl)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety is known to form covalent bonds with various biomolecules, leading to the inhibition of enzymatic activities and disruption of cellular processes. The difluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparison with Similar Compounds

(3,5-Bis(difluoromethyl)phenyl)hydrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of difluoromethyl and hydrazine functionalities, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H8F4N2

Molecular Weight

208.16 g/mol

IUPAC Name

[3,5-bis(difluoromethyl)phenyl]hydrazine

InChI

InChI=1S/C8H8F4N2/c9-7(10)4-1-5(8(11)12)3-6(2-4)14-13/h1-3,7-8,14H,13H2

InChI Key

ASXRLRBIIKHSHC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)F)NN)C(F)F

Origin of Product

United States

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